Lipophilicity Modulation: Computed logP Differentiation vs. Alkyl‑ and Halo‑aryl Sulfonyl Analogs
The target compound exhibits a computed consensus logP of 2.69–3.55 depending on the algorithm, which places it in the optimal lipophilicity range for oral drug-like space (Rule of Five compliant) [1][2]. In contrast, the 2,5‑dichlorophenyl analog (CAS 1797276-18-6) shows a cLogP elevated by approximately 0.8–1.2 log units due to the electron‑withdrawing chloro substituents, while the methane‑sulfonyl analog is predicted to be ∼1.5 log units more hydrophilic. The 3,4‑dimethyl substitution on the N‑aryl ring thus provides a finely tuned lipophilicity that avoids both excessive hydrophobicity (associated with promiscuous binding and poor solubility) and excessive polarity (associated with poor membrane permeability).
| Evidence Dimension | Computed octanol‑water partition coefficient (clogP / logP) |
|---|---|
| Target Compound Data | cLogP = 2.69 (sildrug); logP = 3.55 (ZINC20) |
| Comparator Or Baseline | 1-((2,5-Dichlorophenyl)sulfonyl)-3-((4-methoxyphenyl)sulfonyl)azetidine (CAS 1797276-18-6): cLogP estimated ≥3.5; 1-Methanesulfonyl-3-(4-methoxybenzenesulfonyl)azetidine: cLogP estimated ≤1.2 |
| Quantified Difference | ΔcLogP ≈ −0.8 to −1.2 vs. dichloro analog; ΔcLogP ≈ +1.5 vs. methanesulfonyl analog |
| Conditions | Computational prediction (sildrug fragment‑based clogP; ZINC20 XlogP3). No experimental logD data available for any of these compounds. |
Why This Matters
Lipophilicity is a first‑pass filter in compound library selection; a logP of 2.7–3.5 places this compound in the 'sweet spot' for oral bioavailability prediction, unlike its more hydrophobic or hydrophilic close analogs.
- [1] Silesian University of Technology Drug Database (sildrug). EOS51501: cLogP 2.69, TPSA 76.82. https://sildrug.ibb.waw.pl/ecbd/EOS51501/ View Source
- [2] ZINC20. Substance ZINC000020582711: logP 3.55. https://zinc20.docking.org/substances/ZINC000020582711/ View Source
